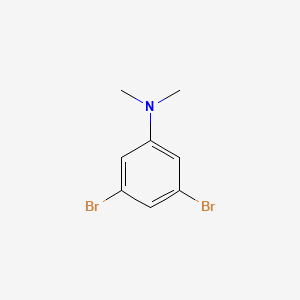

3,5-Dibromo-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-N,N-dimethylaniline is a halogenated aromatic amine derivative with the molecular formula C₈H₉Br₂N. Its structure features two bromine atoms at the meta positions (3 and 5) of the benzene ring and a dimethylamino group (-N(CH₃)₂) at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and agrochemicals . Key properties include:

- Molecular weight: ~293.98 g/mol (calculated).

- Lipophilicity: Estimated logP >3.5 (higher than mono-brominated analogs due to two bromine atoms).

- Reactivity: Bromine atoms act as leaving groups, enabling nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-N,N-dimethylaniline can be synthesized through a multi-step process involving the bromination of N,N-dimethylaniline. The typical synthetic route includes:

Bromination: N,N-dimethylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Bromination: Using industrial reactors, N,N-dimethylaniline is brominated with bromine or a bromine source under optimized conditions to achieve high yield and purity.

Purification and Isolation: The product is purified using industrial-scale purification techniques, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Corresponding amines or partially reduced intermediates.

Scientific Research Applications

3,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N,N-dimethylaniline involves its interaction with molecular targets through its bromine and dimethylamino groups. These interactions can lead to various biochemical and chemical pathways, including:

Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions.

Nucleophilic Attack: The dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.

Coordination Chemistry: The compound can form coordination complexes with metal ions, influencing its reactivity and applications.

Comparison with Similar Compounds

Mono-Halogenated Analogs

3-Bromo-N,N-dimethylaniline

- Structure : Single bromine at the 3-position.

- Molecular weight : ~200.07 g/mol .

- Synthesis : Prepared via palladium-catalyzed coupling or reductive amination of 3-bromoaniline with formaldehyde and NaBH₃CN .

- Applications: Intermediate for biphenyl carboxamides (e.g., 3’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxamide, logP 3.5) .

- Key difference : Lower molecular weight and lipophilicity (logP ~3.3) compared to 3,5-dibromo derivative.

4-Bromo-N,N-dimethylaniline

- Structure : Single bromine at the para position.

- Synthesis : Para-bromination of N,N-dimethylaniline using dioxane dibromide .

- Reactivity : Para-bromine facilitates regioselective substitutions in electrophilic aromatic reactions.

Dihalogenated Analogs

3,5-Dichloro-N,N-dimethylaniline

- Structure : Chlorine atoms at 3 and 5 positions.

- Properties : Lower molecular weight (~191.07 g/mol) and logP (~2.8) compared to brominated analogs.

- Applications : Less reactive in coupling reactions due to weaker leaving-group ability of chlorine.

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Structure : Bromine at para position and trifluoromethyl (-CF₃) at meta.

- Synthesis : Bromination of trifluoromethyl-substituted aniline derivatives .

- Key difference : The electron-withdrawing -CF₃ group enhances stability and alters electronic properties for specialized applications.

Substituent-Modified Analogs

4-(9-Anthryl)-N,N-dimethylaniline (I)

- Structure : Anthracene group at the para position.

- Applications : Used in fluorescence studies due to intramolecular charge-transfer (ICT) properties .

- Key difference : Bulky anthracene substituent increases steric hindrance, reducing reactivity in cross-couplings.

3’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxamide

- Structure: Biphenyl system with dimethylamino and carboxamide groups.

- Synthesis : Derived from 3-Bromo-N,N-dimethylaniline via Suzuki coupling with (3-carbamoylphenyl)boronic acid .

- Applications: Potential CNS-active compound due to optimized logD (pH 7.4) and blood-brain barrier permeability .

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | logP | Key Applications |

|---|---|---|---|---|

| 3,5-Dibromo-N,N-dimethylaniline | 293.98 | Br (3,5) | >3.5 | Cross-coupling intermediates |

| 3-Bromo-N,N-dimethylaniline | 200.07 | Br (3) | ~3.3 | Biphenyl synthesis |

| 4-Bromo-N,N-dimethylaniline | 200.07 | Br (4) | ~3.3 | Regioselective substitutions |

| 3,5-Dichloro-N,N-dimethylaniline | 191.07 | Cl (3,5) | ~2.8 | Less reactive intermediates |

| 4-(9-Anthryl)-N,N-dimethylaniline | 333.41 | Anthracene (4) | ~4.1 | Fluorescence probes |

Biological Activity

3,5-Dibromo-N,N-dimethylaniline (DBDMA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including enzymatic interactions, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉Br₂N and is characterized by the presence of two bromine atoms at the 3 and 5 positions of the aniline ring. The compound is a derivative of N,N-dimethylaniline, which is known for its various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉Br₂N |

| Molecular Weight | 266.97 g/mol |

| CAS Number | 64230-29-1 |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Recent studies have indicated that derivatives of dibromoanilines exhibit significant antioxidant activity. For example, compounds related to DBDMA have shown promising results in scavenging free radicals, which can be linked to their structural properties that enhance electron donation capabilities. The NO radical scavenging assay has been employed to evaluate these effects, demonstrating that certain derivatives can inhibit oxidative stress markers in vitro .

Enzymatic Inhibition

DBDMA has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. Enzymatic assays have shown that it can inhibit α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism. This inhibition suggests a potential role for DBDMA in managing hyperglycemia by delaying carbohydrate absorption .

Table: Enzymatic Activity of DBDMA Derivatives

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| DBDMA | 45 | 30 |

| 6-Bromo-DMDMA | 50 | 35 |

| 8-Bromo-DMDMA | 40 | 25 |

Toxicological Effects

The toxicological profile of DBDMA is crucial for understanding its safety and efficacy. Studies have reported that exposure to N,N-dimethylaniline derivatives can lead to methaemoglobinaemia and other hematotoxic effects. In chronic studies involving Fischer 344 rats, significant dose-related toxic effects were observed, including splenomegaly and decreased body weight gain .

Table: Toxicity Data from Animal Studies

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 1350 | Methaemoglobinaemia |

| Chronic Toxicity | 500 | Decreased body weight, splenomegaly |

Case Studies

- Case Study on Antioxidant Activity : A study investigating various dibromoaniline derivatives found that DBDMA exhibited a strong ability to scavenge nitric oxide radicals. This activity was attributed to the electron-withdrawing effects of the bromine substituents, enhancing the compound's ability to stabilize free radicals .

- Enzymatic Inhibition Case Study : In vitro assays demonstrated that DBDMA significantly inhibited α-glucosidase activity in a concentration-dependent manner. This finding supports its potential application as an antihyperglycemic agent, particularly for patients with type 2 diabetes .

- Toxicity Case Study : Chronic exposure studies on Fischer 344 rats revealed that high doses of DBDMA led to significant hematological changes and organ damage, underscoring the need for careful handling and further investigation into its safety profile .

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

3,5-dibromo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |

InChI Key |

JWHARUCAPVXUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.